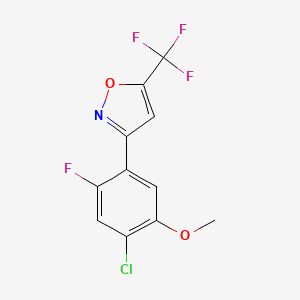

Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-

Description

Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

CAS No. |

653569-96-1 |

|---|---|

Molecular Formula |

C11H6ClF4NO2 |

Molecular Weight |

295.62 g/mol |

IUPAC Name |

3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C11H6ClF4NO2/c1-18-9-2-5(7(13)3-6(9)12)8-4-10(19-17-8)11(14,15)16/h2-4H,1H3 |

InChI Key |

DIOWSFPKIDPEBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NOC(=C2)C(F)(F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

Cyclization of Nitrile Oxides: This method involves the reaction of nitrile oxides with alkenes or alkynes to form isoxazoles.

1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of nitrile oxides with dipolarophiles such as alkenes or alkynes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Specific reaction conditions, such as temperature, pressure, and catalysts, would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

Substitution: The chloro, fluoro, and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

Medicinal Chemistry

Isoxazole derivatives are prominent in the development of pharmaceuticals due to their ability to interact with biological targets. The compound has shown potential in the following areas:

- Antimicrobial Activity : Research indicates that isoxazole derivatives can exhibit significant antibacterial and antifungal properties. For example, studies have demonstrated that modifications to the isoxazole ring can enhance activity against resistant strains of bacteria .

- Anti-inflammatory Effects : Some isoxazole compounds have been identified as inhibitors of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Properties : Isoxazole derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Agricultural Applications

The compound has also been investigated for its use as a herbicide. Specifically:

- Herbicidal Activity : Isoxazole compounds are effective against various gramineous weeds. Patents have been filed for formulations that utilize this compound to target specific weed species while minimizing damage to crops .

- Environmental Impact : The use of isoxazole-based herbicides can lead to reduced environmental toxicity compared to traditional herbicides, making them more favorable for sustainable agriculture practices .

Material Science

In addition to biological applications, isoxazole derivatives are being studied for their potential use in materials science:

- Polymer Chemistry : The incorporation of isoxazole units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .

- Optoelectronic Devices : Research has indicated that certain isoxazole derivatives can be used in the fabrication of organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Data Table of Applications

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that a series of isoxazole derivatives, including the target compound, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship highlighted the importance of the trifluoromethyl group in enhancing antibacterial efficacy.

- Herbicide Development : A patent application detailed a formulation combining isoxazole derivatives with other active ingredients to improve weed control efficacy while reducing phytotoxicity on crops like corn and soybeans. Field trials showed a significant reduction in weed populations compared to traditional herbicides.

- Polymer Enhancement : Research on the incorporation of isoxazole into polymer blends indicated improved thermal stability and mechanical strength, making these materials suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Isoxazole: The parent compound, which lacks the specific substituents.

3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole: A similar compound with different substituents.

3-(4-Fluorophenyl)-5-(trifluoromethyl)isoxazole: Another related compound with different substituents.

Uniqueness

Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of chloro, fluoro, methoxy, and trifluoromethyl groups can impart distinct properties compared to other isoxazole derivatives.

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article focuses on the compound Isoxazole, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)- , exploring its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by an isoxazole ring substituted with a chloro, fluoro, methoxy, and trifluoromethyl group. The presence of these substituents significantly influences its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structural features have shown significant inhibitory effects on various cancer cell lines:

- MCF-7 (breast cancer) : Compounds with trifluoromethyl substitutions were evaluated for their cytotoxic effects. The derivative exhibited IC50 values ranging from 0.96 µM to 1.06 µM, indicating potent activity compared to standard chemotherapeutics .

- U87 (glioblastoma) : Isoxazole derivatives synthesized from natural phenolic compounds displayed antiproliferative effects with IC50 values of 42.8 µM and 67.6 µM .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4c | U87 | 42.8 | Induces apoptosis |

| 10a | DU145 | 0.96 | Microtubule destabilization |

| 14 | MCF-7 | 22.47 | Cell cycle arrest |

2. Anti-inflammatory Activity

Isoxazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that certain isoxazoles selectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:

- A study reported that some isoxazole compounds demonstrated COX-2 inhibition with IC50 values less than 0.5 µM, showing potential for treating inflammation-related disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of isoxazole derivatives. Substituents such as methoxy and trifluoromethyl groups enhance anticancer efficacy by modifying molecular interactions with target proteins . For instance:

- The introduction of electron-donating groups like methoxy has been shown to improve cytotoxicity against cancer cell lines.

- The spatial arrangement of substituents on the isoxazole ring affects binding affinity to target enzymes involved in cancer progression and inflammation.

Case Studies

Several case studies highlight the effectiveness of isoxazole derivatives in preclinical models:

- Chernysheva et al. investigated the anti-mitotic properties of modified isoxazoles using sea urchin embryos, demonstrating significant microtubule destabilization at low concentrations .

- Aissa et al. synthesized derivatives from tyrosol and evaluated their anticancer activity against U87 cells, finding that specific substitutions enhanced apoptosis induction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)isoxazole?

- Methodological Answer : The compound can be synthesized via (3+2) cycloaddition reactions between nitrile oxides and alkynes or alkenes. Metal-free routes are preferred to avoid toxicity and high costs associated with metal catalysts. For example, hydroxylamine hydrochloride can react with β-ketoesters under alkaline conditions to form the isoxazole ring, followed by functionalization of substituents . Patent data also describe multi-step protocols involving halogenation, cyclization, and purification via column chromatography (e.g., using petroleum ether/EtOAc gradients) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic ring integration.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like C-F, C-O, and trifluoromethyl stretches.

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and crystal packing .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

Q. What are the known biological targets and activities of isoxazole derivatives with similar substitution patterns?

- Methodological Answer : Isoxazole derivatives are reported to target enzymes (e.g., cyclooxygenases in anti-inflammatory pathways) and receptors (e.g., GABA receptors in anticonvulsant activity). The trifluoromethyl group enhances metabolic stability, while chloro/fluoro substituents influence lipophilicity and target binding. Computational docking studies suggest interactions with kinase domains or inflammatory mediators .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the bioactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and stability. For example, DFT can model the electron-withdrawing effects of the trifluoromethyl group on ring aromaticity .

- Molecular Docking : Use software like AutoDock or Schrödinger to simulate binding affinities with targets (e.g., COX-2 or EGFR kinases). Dock the compound into active sites using crystal structures from the Protein Data Bank (PDB) and analyze key interactions (e.g., hydrogen bonds with fluoro/methoxy groups) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar isoxazole derivatives?

- Methodological Answer :

- Comparative Assays : Perform parallel testing of the compound and analogs under standardized conditions (e.g., IC₅₀ measurements against COX-1 vs. COX-2).

- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to isolate functional group contributions.

- In Silico Meta-Analysis : Cross-reference existing data with computational predictions to identify outliers or assay-specific artifacts .

Q. How can reaction conditions be optimized to maximize yield and purity during synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., NMP, DMF) for cycloaddition efficiency.

- Catalyst Selection : Compare metal-free conditions with transition metal catalysts (e.g., Cu(I) for click chemistry).

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and by-product formation.

- Purification Protocols : Optimize column chromatography gradients (e.g., petroleum ether/EtOAc ratios) or employ recrystallization with ethanol/water mixtures .

Q. What environmental factors influence the stability and efficacy of this compound in biological assays?

- Methodological Answer :

- pH Sensitivity : Test stability in buffers mimicking physiological (pH 7.4) or lysosomal (pH 5.0) environments.

- Temperature Effects : Conduct accelerated degradation studies at 40°C to simulate long-term storage.

- Light Exposure : Assess photodegradation under UV/visible light using HPLC monitoring .

Q. How can ADME (Absorption, Distribution, Metabolism, Excretion) properties be evaluated early in development?

- Methodological Answer :

- In Vitro Models : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability.

- Computational Predictions : Apply tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions.

- Plasma Protein Binding : Measure binding percentages using equilibrium dialysis or ultrafiltration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.